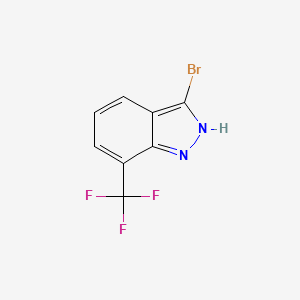
3-Bromo-7-(trifluoromethyl)-1H-indazole
Overview
Description
3-Bromo-7-(trifluoromethyl)-1H-indazole is a heterocyclic compound that features both bromine and trifluoromethyl groups attached to an indazole ring. Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-(trifluoromethyl)-1H-indazole typically involves the bromination of 7-(trifluoromethyl)-1H-indazole. One common method is the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 3-Bromo-7-(trifluoromethyl)-1H-indazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Cross-Coupling Reactions: The compound is a suitable substrate for Suzuki-Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Suzuki-Miyaura Cross-Coupling: This reaction uses palladium catalysts such as Pd(PPh3)4 and boronic acids in the presence of a base like potassium carbonate.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can be 3-amino-7-(trifluoromethyl)-1H-indazole or 3-thio-7-(trifluoromethyl)-1H-indazole.
Coupling Products: The major products are typically biaryl compounds where the indazole ring is bonded to an aryl or heteroaryl group.
Scientific Research Applications
3-Bromo-7-(trifluoromethyl)-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including potential anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibitors, particularly those targeting kinases and other proteins involved in signal transduction pathways.
Material Science: It is explored for its potential use in the development of organic electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-Bromo-7-(trifluoromethyl)-1H-indazole depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes by binding to their active sites. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins . The bromine atom can participate in halogen bonding, further stabilizing the compound-protein interaction.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: This compound shares the trifluoromethyl and bromine substituents but has a different heterocyclic core.
7-(Trifluoromethyl)indazole: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
Uniqueness
3-Bromo-7-(trifluoromethyl)-1H-indazole is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable tool in drug discovery .
Properties
IUPAC Name |
3-bromo-7-(trifluoromethyl)-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-7-4-2-1-3-5(8(10,11)12)6(4)13-14-7/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZSKVKGURAWFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















